1-Methyl-2-piperidin-3-yl-1H-benzoimidazole
Overview
Description
1-Methyl-2-piperidin-3-yl-1H-benzoimidazole is a heterocyclic compound that features a benzimidazole core substituted with a piperidine ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The addition of a piperidine ring can enhance the compound’s pharmacological profile, making it a subject of interest in medicinal chemistry.
Scientific Research Applications
1-Methyl-2-piperidin-3-yl-1H-benzoimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The piperidine ring is then introduced through various synthetic routes, such as nucleophilic substitution or reductive amination . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Methyl-2-piperidin-3-yl-1H-benzoimidazole undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents.
Major Products: The major products depend on the specific reaction but can include various substituted benzimidazoles and piperidines.
Mechanism of Action
The mechanism of action of 1-Methyl-2-piperidin-3-yl-1H-benzoimidazole involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity . Pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and modulation of immune responses .
Comparison with Similar Compounds
1-Methyl-2-piperidin-3-yl-1H-benzoimidazole can be compared with other benzimidazole derivatives:
Properties
IUPAC Name |
1-methyl-2-piperidin-3-ylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKLONUZDYIOEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655523 | |
Record name | 1-Methyl-2-(piperidin-3-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947013-81-2 | |
Record name | 1-Methyl-2-(piperidin-3-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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